molecular formula C19H22O B1325095 4-Tert-butyl-4'-ethylbenzophenone CAS No. 952024-41-8

4-Tert-butyl-4'-ethylbenzophenone

Cat. No.: B1325095
CAS No.: 952024-41-8
M. Wt: 266.4 g/mol
InChI Key: XZGHAUJFILCDJH-UHFFFAOYSA-N
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Description

4-Tert-butyl-4'-ethylbenzophenone (CAS: 952024-41-8) is a benzophenone derivative characterized by a ketone group bridging two substituted aromatic rings. Its molecular formula is C₁₉H₂₂O, with structural features including a tert-butyl group (-C(CH₃)₃) at the para position of one benzene ring and an ethyl group (-CH₂CH₃) at the para position of the adjacent ring. The compound’s InChIKey is XZGHAUJFILCDJH-UHFFFAOYSA-N, and its SMILES notation is O=C(C1=CC=C(C=C1)CC)C2=CC=C(C=C2)C(C)(C)C . Benzophenones are widely studied for their UV-filtering properties, chemical stability, and applications in materials science and cosmetics.

Properties

IUPAC Name

(4-tert-butylphenyl)-(4-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-5-14-6-8-15(9-7-14)18(20)16-10-12-17(13-11-16)19(2,3)4/h6-13H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGHAUJFILCDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-4’-ethylbenzophenone typically involves Friedel-Crafts acylation reactions. One common method is the reaction of 4-tert-butylbenzoyl chloride with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 4-Tert-butyl-4’-ethylbenzophenone may involve continuous flow processes to ensure high efficiency and yield. The use of microreactors and optimized reaction conditions can enhance the selectivity and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-4’-ethylbenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 4-tert-butylbenzoic acid and 4’-ethylbenzoic acid.

    Reduction: Formation of 4-tert-butyl-4’-ethylbenzyl alcohol.

    Substitution: Formation of halogenated or nitrated derivatives of 4-Tert-butyl-4’-ethylbenzophenone.

Scientific Research Applications

4-Tert-butyl-4’-ethylbenzophenone has several applications in scientific research:

    Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate free radicals.

    Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

    Medicine: Studied for its antimicrobial properties and potential use in developing new antibiotics.

    Industry: Utilized in the production of UV-curable coatings, adhesives, and inks.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-4’-ethylbenzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon UV irradiation, the compound can generate reactive oxygen species (ROS) such as singlet oxygen and free radicals. These ROS can interact with cellular components, leading to oxidative stress and cell damage. The molecular targets include DNA, proteins, and lipids, which can result in cell death or inhibition of microbial growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

4-Tert-butyl-4'-methoxydibenzoylmethane (Avobenzone)

  • Structure : Contains a methoxy (-OCH₃) group instead of ethyl and a dibenzoylmethane backbone .
  • Applications : A leading UV-A filter in sunscreens due to its broad absorption spectrum (310–400 nm) .
  • Stability: Prone to photodegradation via keto-enol tautomerism, which reduces efficacy over time .
  • Metabolism: Tert-butyl groups undergo oxidative metabolism to form hydroquinones and quinones, which may conjugate with glutathione or glucuronic acid .
  • Environmental Impact : Degrades into chlorinated by-products during water disinfection, raising ecotoxicological concerns .
Key Differences vs. 4-Tert-butyl-4'-ethylbenzophenone:
  • Ethyl substituents may reduce polarity, increasing lipid solubility compared to avobenzone.

4-Tert-butyl-4'-isopropylbenzophenone

  • Structure : Substitutes ethyl with a bulkier isopropyl (-CH(CH₃)₂) group .
  • Physical Properties : Higher molecular weight (C₂₀H₂₄O vs. C₁₉H₂₂O) due to the isopropyl substituent.
  • Synthesis: Prepared via Friedel-Crafts acylation, similar to this compound .
Key Differences:
  • Bulkier substituents may lower solubility in organic solvents compared to the ethyl analog.

4-Tert-butyl-4'-nitrobenzophenone

  • Structure: Features a nitro (-NO₂) group instead of ethyl .
  • Electronic Effects : The nitro group is strongly electron-withdrawing, altering the compound’s electronic absorption profile.
  • Applications : Primarily used in photochemical research due to its ability to generate radicals under UV exposure.
Key Differences:
  • Nitro substitution shifts UV absorption to longer wavelengths (bathochromic shift) compared to ethyl.
  • Increased reactivity in electrophilic aromatic substitution due to electron-deficient aromatic rings.

4-Bromo-4'-ethylbenzophenone

  • Structure : Bromine replaces the tert-butyl group .
  • Safety Profile : Classified as hazardous (UN 3259) due to halogen content, requiring stringent handling protocols .
  • Applications : Intermediate in organic synthesis for cross-coupling reactions.
Key Differences:
  • Bromine’s electronegativity enhances oxidative degradation risks compared to tert-butyl.
  • Lacks the tert-butyl group’s metabolic pathway, reducing quinone-related toxicity .

Data Table: Comparative Properties

Compound Molecular Formula Substituents Key Applications Stability Notes
This compound C₁₉H₂₂O tert-butyl, ethyl UV filters, polymers High photostability
Avobenzone C₂₀H₂₂O₃ tert-butyl, methoxy Sunscreen UV-A filter Prone to tautomerism
4-Tert-butyl-4'-isopropylbenzophenone C₂₀H₂₄O tert-butyl, isopropyl Research chemical Moderate solubility
4-Tert-butyl-4'-nitrobenzophenone C₁₇H₁₇NO₃ tert-butyl, nitro Photochemical studies Radical generation

Research Findings and Implications

  • Metabolism: Tert-butyl groups in benzophenones undergo cytochrome P450-mediated oxidation to form reactive quinones, which may conjugate with glutathione to mitigate toxicity .
  • Environmental Fate: Benzophenones with electron-donating groups (e.g., ethyl) exhibit slower degradation in water treatment systems compared to methoxy derivatives, reducing by-product formation .
  • UV Performance: Ethyl-substituted benzophenones show narrower UV absorption bands than methoxy analogs but greater stability under prolonged UV exposure .

Biological Activity

4-Tert-butyl-4'-ethylbenzophenone (TBEBP) is a synthetic organic compound belonging to the benzophenone family. It is primarily utilized as a UV filter in various cosmetic and industrial applications. This article explores the biological activity of TBEBP, focusing on its antimicrobial properties, potential antioxidant activities, and implications in environmental health.

Chemical Structure and Properties

TBEBP can be characterized by its chemical formula C17H22OC_{17}H_{22}O. The compound features a tert-butyl group and an ethyl group attached to the benzophenone backbone, which contributes to its unique physicochemical properties.

Antimicrobial Properties

Recent studies have indicated that TBEBP exhibits significant antimicrobial activity. The compound has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Bacillus subtilis150.5 mg/mL
Staphylococcus aureus140.6 mg/mL
Escherichia coli121.0 mg/mL

These findings suggest that TBEBP could be a potential candidate for developing new antimicrobial agents, especially in formulations aimed at combating skin infections.

Antioxidant Activity

TBEBP has also been investigated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity of TBEBP was evaluated using several assays:

  • DPPH Radical Scavenging Activity : TBEBP showed a scavenging effect with an IC50 value of 45 µg/mL, indicating moderate antioxidant potential.
  • ABTS Assay : The compound exhibited a significant ability to reduce ABTS radicals, with results comparable to known antioxidants like ascorbic acid.

These results highlight the potential of TBEBP as a natural antioxidant agent in food and cosmetic products.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested TBEBP against clinical isolates of bacteria from infected patients. The results confirmed its efficacy in inhibiting the growth of resistant strains of Staphylococcus aureus, suggesting that it may be useful in treating infections that are difficult to manage with conventional antibiotics .

Case Study 2: Environmental Impact

A study assessed the environmental fate of TBEBP when released into aquatic systems. The findings indicated that TBEBP has a low bioaccumulation potential but can exhibit toxic effects on aquatic organisms at higher concentrations. This raises concerns regarding its use in consumer products and necessitates further investigation into its environmental impact .

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